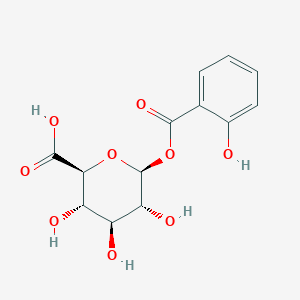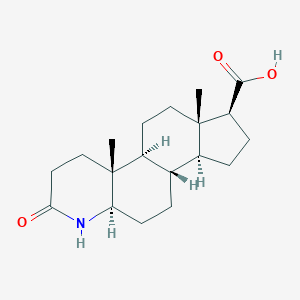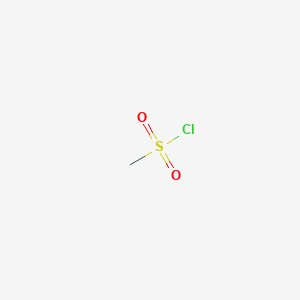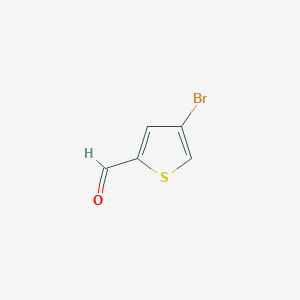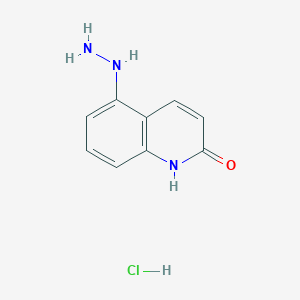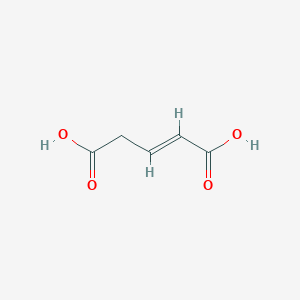
グルタコン酸
概要
説明
Glutaconic acid, also known as pent-2-enedioic acid, is an organic compound with the molecular formula C5H6O4. It is a dicarboxylic acid that exists as a colorless solid and is related to the saturated chemical glutaric acid. Glutaconic acid is known for its role in lysine metabolism, where it is bound to coenzyme A as glutaconyl-CoA .
科学的研究の応用
Glutaconic acid has several applications in scientific research:
Chemistry: It is used as a monomer for the synthesis of biodegradable polyesters and polyamides.
Biology: Glutaconic acid is an intermediate in lysine metabolism and is studied for its role in metabolic pathways.
Industry: Glutaconic acid is used in the production of biodegradable polymers and other industrial chemicals.
作用機序
Target of Action
It’s known that glutaconic acid is structurally related to glutaric and 3-hydroxyglutaric acids . In glutaric aciduria type 1, a condition where glutaconic acid accumulates, it results in brain damage
Mode of Action
It’s suggested that the compound might interact with its targets, causing changes at the molecular level . The free radical of glutaconic acid was found to be HOOC–CH=CH–CH–COOH with the glutaconic acid in the trans conformation . The damage occurs at the α-carbon atom (the first carbon of the double bond). The damage consists of a loss of a hydrogen atom. This results in an unpaired electron in the p-orbital delocalized over the three central carbon atoms .
Biochemical Pathways
Glutaconic acid is generated within the brain from mitochondrial catabolism of lysine, hydroxylysine, and tryptophan . It accumulates in the central nervous system due to its poor efflux through the blood-brain barrier . In glutaric aciduria type 1, glutaconic acid accumulates, resulting in brain damage .
Pharmacokinetics
It’s known that glutaconic acid is a product of the partial wet oxidation of alkali lignin . More research is needed to fully understand the pharmacokinetics of glutaconic acid.
Result of Action
The accumulation of glutaconic acid in the brain, particularly in conditions like glutaric aciduria type 1, can lead to brain damage . This suggests that the compound’s action at the molecular and cellular levels can have significant effects on the nervous system.
Action Environment
The environment in which glutaconic acid acts can influence its efficacy and stability. For instance, the compound exists predominantly in the trans-conformation . The geometric isomer, cis-glutaconic acid, has a noticeably lower melting point . This suggests that factors such as temperature and isomeric state can influence the action of glutaconic acid.
生化学分析
Biochemical Properties
Glutaconic acid is involved in biochemical reactions as an intermediate in lysine metabolism . It interacts with enzymes such as glutaryl-CoA dehydrogenase and mitochondrial electron transfer flavoprotein dehydrogenase . The enzymatic defect in these interactions results in elevated concentrations of glutaric acid, 3-hydroxyglutaric acid, glutaconic acid, and glutaryl carnitine in body tissues .
Cellular Effects
Glutaconic acid’s neurotoxicity is thought to be partially caused by an excitotoxic mechanism in which glutaconic acid overactivates N-methyl-D-aspartate (NMDA) receptors . Accumulating trans-glutaconic acids have been proposed to be involved in the development of the striatal degeneration seen in children with glutaric acidemia type I .
Molecular Mechanism
The molecular mechanism of action of glutaconic acid involves its role as an intermediate in lysine metabolism . It is thought to bind to enzymes such as glutaryl-CoA dehydrogenase and mitochondrial electron transfer flavoprotein dehydrogenase , affecting their activity. This leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, glutaconic acid, and glutaryl carnitine in body tissues .
Temporal Effects in Laboratory Settings
It is known that the accumulation of glutaconic acid and other related metabolites in body tissues is a result of enzymatic defects . This suggests that the effects of glutaconic acid may change over time as the concentration of these metabolites in the body changes.
Dosage Effects in Animal Models
It is known that the accumulation of glutaconic acid in body tissues can lead to neurotoxic effects
Metabolic Pathways
Glutaconic acid is involved in the metabolic pathway of lysine . It interacts with enzymes such as glutaryl-CoA dehydrogenase and mitochondrial electron transfer flavoprotein dehydrogenase , leading to the accumulation of glutaric acid, 3-hydroxyglutaric acid, glutaconic acid, and glutaryl carnitine in body tissues .
Transport and Distribution
It is known that glutaconic acid is an intermediate in lysine metabolism , suggesting that it may be transported and distributed in a manner similar to other metabolites in this pathway.
Subcellular Localization
As an intermediate in lysine metabolism , it is likely that glutaconic acid is localized in the mitochondria, where many metabolic reactions occur.
準備方法
Synthetic Routes and Reaction Conditions: Glutaconic acid can be synthesized through the bromination of levulinic acid followed by treatment of the resulting dibromoketone with potassium carbonate . This method yields the geometric isomer, cis-glutaconic acid, which has a lower melting point compared to its trans counterpart.
Industrial Production Methods: In industrial settings, glutaconic acid can be produced using recombinant Escherichia coli strains. By assembling six genes that encode enzymes from glutamate-fermenting bacteria, Escherichia coli can be converted into a glutaconate producer when grown anaerobically on a complex medium . This pathway starts with 2-oxoglutarate and proceeds via ®-2-hydroxyglutarate, ®-2-hydroxy-glutaryl-coenzyme A, and (E)-glutaconyl-CoA to yield glutaconic acid.
化学反応の分析
Types of Reactions: Glutaconic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Glutaconic acid can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: It can be reduced to glutaric acid using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Glutaconic acid can participate in substitution reactions where the carboxyl groups are replaced by other functional groups.
Major Products:
Oxidation: The major product of oxidation is glutaric acid.
Reduction: The reduction of glutaconic acid yields glutaric acid.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
類似化合物との比較
Glutaric Acid: A saturated dicarboxylic acid related to glutaconic acid. It is used in the production of polyesters and polyamides.
3-Hydroxyglutaric Acid: A metabolite structurally related to glutaconic acid, involved in metabolic disorders.
Glutaconic Anhydride: A derivative of glutaconic acid formed by dehydration.
Uniqueness: Glutaconic acid is unique due to its unsaturated nature, which allows it to participate in a wider range of chemical reactions compared to its saturated counterparts. Its role as an intermediate in lysine metabolism also distinguishes it from other similar compounds.
特性
IUPAC Name |
(E)-pent-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOUMQNXTGKGMA-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211883 | |
| Record name | trans-Glutaconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutaconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
628-48-8, 1724-02-3, 505-36-2 | |
| Record name | trans-Glutaconic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutaconic acid, trans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutaconic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001724023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC227882 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-Glutaconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-2-ene-1,5-dioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUTACONIC ACID, TRANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOH8K33D47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glutaconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133 - 135 °C | |
| Record name | Glutaconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)
